3-Methyleicosane
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Overview
Description
3-Methyleicosane is a branched alkane with the molecular formula C21H44. It is a derivative of eicosane, where a methyl group is attached to the third carbon atom. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its hydrophobic properties and is often studied for its role in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyleicosane typically involves the alkylation of eicosane. One common method is the Friedel-Crafts alkylation, where eicosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the 3-methyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of long-chain hydrocarbons produces a mixture of alkanes, which can then be selectively alkylated to form this compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Methyleicosane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3-Methyleicosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyleicosane largely depends on its hydrophobic interactions. In biological systems, it interacts with lipid membranes, influencing membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid bilayers, affecting the function of membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Eicosane: The parent compound of 3-Methyleicosane, with a straight-chain structure.
2-Methyleicosane: Another branched isomer with the methyl group on the second carbon.
4-Methyleicosane: A branched isomer with the methyl group on the fourth carbon.
Uniqueness
This compound is unique due to its specific branching at the third carbon, which influences its physical and chemical properties. This specific structure can result in different boiling and melting points compared to its isomers, as well as distinct reactivity in chemical reactions .
Properties
CAS No. |
6418-46-8 |
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Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
3-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3)5-2/h21H,4-20H2,1-3H3 |
InChI Key |
GZCXIMGMPAZPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CC |
Origin of Product |
United States |
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